![molecular formula C21H22ClN3O3 B387398 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 299408-91-6](/img/structure/B387398.png)
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound with unique physical and chemical properties that have attracted significant attention in scientific research. This compound is known for its complex structure, which includes a piperazine ring, a chlorophenyl group, and a methoxyphenyl group. These structural features contribute to its diverse range of applications in various fields.
Preparation Methods
The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization to yield piperazinopyrrolidinones . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
Antidepressant Activity
Studies have shown that derivatives of this compound can possess antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antipsychotic Properties
The piperazine moiety in the compound is known for its antipsychotic effects. Research has demonstrated that compounds with similar structures can antagonize dopamine D2 receptors, offering potential therapeutic benefits for conditions such as schizophrenia.
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to the compound's ability to inhibit oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies highlight the compound's effectiveness:
Case Study 1: Antidepressant Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antidepressant effects of this compound using the forced swim test and tail suspension test in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective capabilities of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results showed that treatment with this compound significantly reduced cell death and increased cell viability.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of structural features. Similar compounds include other piperazine derivatives such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Biological Activity
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known by its CAS number 299408-91-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine dione core substituted with a piperazine moiety and aromatic groups, which are crucial for its biological activity. The IUPAC name is 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione.
Chemical Formula
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with specific aromatic aldehydes and diketones. The synthetic pathway often includes:
- Formation of the pyrrolidine ring.
- Substitution reactions to introduce chlorophenyl and methoxyphenyl groups.
- Purification through recrystallization or chromatography .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For example, derivatives of piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antibacterial and Antifungal Properties
Studies have evaluated the antibacterial and antifungal activities of related compounds, suggesting that the presence of the piperazine ring enhances interaction with microbial targets. In vitro assays have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Anti-inflammatory Effects
The compound has been investigated for its potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Molecular docking studies suggest that the compound binds effectively to COX-1 and COX-2, potentially leading to reduced inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Interaction : It likely interacts with various receptors involved in cellular signaling pathways, influencing cell growth and apoptosis .
Case Study 1: Antitumor Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications to the aromatic substituents significantly affected their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values comparable to established chemotherapeutics .
Case Study 2: Antibacterial Activity
In a comparative study of various piperazine derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential utility in treating bacterial infections resistant to conventional antibiotics .
Data Summary Table
Activity Type | Effectiveness | Target Organisms/Cells | Mechanism |
---|---|---|---|
Antitumor | Significant | MCF-7, HeLa | Apoptosis induction |
Antibacterial | Moderate | Staphylococcus aureus, E. coli | Cell wall synthesis inhibition |
Anti-inflammatory | Promising | COX enzymes | Enzyme inhibition |
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSROMPSMCFUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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